molecular formula C22H19N3O2 B5740353 N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-naphthamide

N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-naphthamide

Cat. No. B5740353
M. Wt: 357.4 g/mol
InChI Key: NKCBOQAOPFBJKE-UHFFFAOYSA-N
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Description

N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-naphthamide, also known as EOMN, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. EOMN is a unique compound that has a complex structure and possesses several interesting properties.

Mechanism of Action

The mechanism of action of N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-naphthamide is not well understood. However, studies have suggested that N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-naphthamide may exert its biological activities by interacting with specific targets in cells. For example, N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-naphthamide has been reported to inhibit the activity of protein kinase C, which is involved in cell proliferation and differentiation.
Biochemical and Physiological Effects:
N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-naphthamide has been reported to exhibit several biochemical and physiological effects. For example, N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-naphthamide has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria and viruses, and modulate the activity of enzymes. N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-naphthamide has also been reported to exhibit fluorescent properties, which make it useful for imaging studies.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-naphthamide is its versatility. N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-naphthamide can be easily modified to generate analogs with different properties. N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-naphthamide is also relatively stable and can be stored for long periods without significant degradation. However, one of the limitations of N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-naphthamide is its low solubility in water, which can make it difficult to use in some experiments.

Future Directions

There are several future directions for research on N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-naphthamide. One potential direction is to explore the use of N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-naphthamide as a therapeutic agent for the treatment of cancer and infectious diseases. Another potential direction is to develop new methods for synthesizing N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-naphthamide and its analogs. Additionally, future research could focus on elucidating the mechanism of action of N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-naphthamide and identifying its molecular targets. Finally, future studies could explore the use of N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-naphthamide as a tool for imaging and detecting specific biomolecules in cells and tissues.
Conclusion:
N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-naphthamide is a unique compound that has gained significant attention in the field of scientific research. N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-naphthamide has diverse applications in various fields such as medicinal chemistry, material science, and chemical biology. N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-naphthamide has several interesting properties, including its ability to induce apoptosis in cancer cells, inhibit the growth of bacteria and viruses, and modulate the activity of enzymes. Although the mechanism of action of N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-naphthamide is not well understood, it has great potential for further research and development.

Synthesis Methods

The synthesis of N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-naphthamide involves the reaction of N-ethyl-1-naphthylamine with 3-phenyl-1,2,4-oxadiazole-5-carbaldehyde in the presence of a catalyst. The reaction yields N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-naphthamide as a yellow solid with a high yield. The synthesis method is relatively simple and can be easily scaled up for industrial production.

Scientific Research Applications

N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-naphthamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and chemical biology. In medicinal chemistry, N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-naphthamide has been reported to exhibit anticancer, antimicrobial, and antiviral activities. In material science, N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-naphthamide has been used as a fluorescent probe for the detection of metal ions. In chemical biology, N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-naphthamide has been used as a tool to study protein-protein interactions.

properties

IUPAC Name

N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O2/c1-2-25(15-20-23-21(24-27-20)17-10-4-3-5-11-17)22(26)19-14-8-12-16-9-6-7-13-18(16)19/h3-14H,2,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKCBOQAOPFBJKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=NC(=NO1)C2=CC=CC=C2)C(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]naphthalene-1-carboxamide

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